2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one is a heterocyclic compound characterized by a fused ring system that combines pyrazole and triazine moieties. This compound is notable for its structural complexity and potential applications in various scientific fields, including medicinal chemistry and materials science. The molecular formula of 2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one is , with a molecular weight of approximately 150.14 g/mol.
The compound is cataloged in various chemical databases, including PubChem, where it is identified by the InChI key HXEKFHWAIWTJQU-UHFFFAOYSA-N.
2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one falls under the classification of heterocycles due to its incorporation of nitrogen atoms within its ring structure. It is specifically categorized as a pyrazolo derivative due to the presence of the pyrazole ring.
The synthesis of 2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one typically involves cyclization reactions starting from suitable precursors. A common synthetic route includes the reaction of 3-amino-1H-pyrazole with cyanogen bromide followed by cyclization with formamide. This method allows for the formation of the desired triazine structure through controlled reaction conditions.
The molecular structure of 2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one can be represented using various chemical notation systems:
InChI=1S/C6H6N4O/c1-4-8-5-2-3-7-10(5)6(11)9-4/h2-3H,1H3,(H,8,9,11)
CC1=NC2=CC=NN2C(=O)N1
.The compound's structural features include:
2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one can undergo various chemical reactions:
The reactions can be influenced by factors such as solvent choice and temperature. For instance:
The mechanism by which 2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one exerts its effects in biological systems often involves interactions with biological targets such as enzymes or receptors. The presence of nitrogen atoms in its structure allows for hydrogen bonding and coordination with metal ions.
Research indicates that derivatives of this compound may exhibit various biological activities including antimicrobial and anticancer properties. The exact mechanism typically involves modulation of signaling pathways or direct interaction with nucleic acids.
Key physical properties include:
Chemical properties include:
Relevant analyses often involve spectroscopic techniques (e.g., NMR and IR) to confirm structural integrity and purity.
2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one has potential applications in:
Research continues to explore its full potential across these domains as new synthetic methods and applications are developed.
Nitrogen-rich heterocycles constitute >75% of FDA-approved small-molecule drugs due to their unparalleled molecular recognition properties and structural diversity. Pyrazolo[1,5-a][1,3,5]triazin-4-ones exemplify this privileged scaffold class, featuring a fused tricyclic system with four nitrogen atoms that enable diverse non-covalent interactions with biological targets. Their high sp²-character facilitates planar stacking within enzyme binding pockets, while the carbonyl and annular nitrogens serve as hydrogen bond acceptors/donors—critical for mimicking purine interactions in nucleotide-binding domains [2] [8]. This electron-deficient system also exhibits π-π stacking capabilities exceeding simpler azoles, explaining its prominence in kinase inhibitor design where ATP-competitive binding is paramount [10].
The 2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one core serves as a bona fide purine bioisostere, strategically replacing the imidazole ring of adenine with a pyrazole moiety while retaining the hydrogen bonding pattern of the pyrimidine subunit. Computational analyses reveal near-perfect overlap with adenine’s N1, C6, and N7 pharmacophores when superimposed (RMSD <0.5 Å), allowing seamless integration into purine-binding enzyme sites without steric penalty [5] [6]. This bioisosterism is evolutionarily leveraged across conserved biological targets:
Table 1: Bioisosteric Mimicry of Purine Nucleotides by Pyrazolo[1,5-a][1,3,5]triazin-4-ones
Purine Feature | Pyrazolotriazine Equivalent | Functional Consequence |
---|---|---|
Adenine N1-H | Triazine N2-H | H-bond donation to backbone carbonyls |
Adenine C6-NH₂ | Pyrazole C3-H | Hydrophobic contact with gatekeeper residues |
Purine N7 | Triazine N1 | Metal coordination in catalytic sites |
Imidazole C8 | Methyl group at C2 | Enhanced lipophilic stacking in hydrophobic pockets |
The C2-methyl group (as in 2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one) introduces strategic hydrophobicity that augments binding affinity in conserved hydrophobic regions adjacent to ATP-binding clefts—demonstrated by >10-fold potency boosts in CDK2 inhibitors versus unmethylated analogs [1] [6].
Pyrazolotriazine pharmacology emerged from 1970s explorations of triazine nucleoside analogs, culminating in the discovery of natural products like nostocine A—a pyrazolo[4,3-e]-1,2,4-triazine with antitumor properties [2]. Systematic optimization in the 1990s yielded pexacerfont, a corticotropin-releasing factor receptor antagonist featuring a pyrazolo[1,5-a][1,3,5]triazine core that advanced to Phase III trials for anxiety disorders [2] [8]. The 2010s witnessed scaffold diversification toward kinase inhibition, exemplified by dinaciclib’s pyrazolo[1,5-a]pyrimidine core (clinically approved for leukemia), which spurred interest in isosteric pyrazolotriazines with improved selectivity [1]. Recent innovations include incorporating the 2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one motif into covalent inhibitors targeting cysteine residues near ATP sites—exploiting the C7 position for electrophilic warhead attachment [7] [8].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2